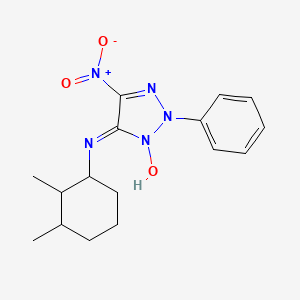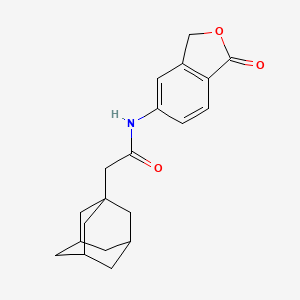![molecular formula C21H24N2O2 B4193076 4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4193076.png)
4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
描述
4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a chemical compound that is used in scientific research for its potential therapeutic benefits. This compound is also known as MP-10 and has been studied for its effects on the central nervous system.
作用机制
The mechanism of action of 4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is not fully understood, but it is thought to involve the modulation of dopamine and serotonin signaling pathways. This compound has been shown to increase dopamine release in the nucleus accumbens, which is a key brain region involved in reward and addiction. It has also been shown to decrease the activity of serotonin neurons in the dorsal raphe nucleus, which is a brain region involved in mood regulation.
Biochemical and Physiological Effects:
4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase dopamine release in the nucleus accumbens, which is a key brain region involved in reward and addiction. It has also been shown to decrease the activity of serotonin neurons in the dorsal raphe nucleus, which is a brain region involved in mood regulation.
实验室实验的优点和局限性
One advantage of using 4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments is its potential therapeutic benefits. This compound has been shown to have an effect on the central nervous system, specifically on dopamine and serotonin signaling pathways. It has been suggested that this compound may be useful in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for research on 4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One direction is to further investigate the mechanism of action of this compound, in order to better understand its effects on the central nervous system. Another direction is to study the potential therapeutic benefits of this compound in humans, in order to determine its efficacy and safety as a treatment for addiction, depression, and anxiety. Additionally, research could be done to develop new compounds that are based on the structure of 4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, in order to improve their therapeutic potential.
科学研究应用
4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been studied for its potential therapeutic benefits in a variety of areas, including addiction, depression, and anxiety. This compound has been shown to have an effect on the central nervous system, specifically on dopamine and serotonin signaling pathways. It has been suggested that this compound may be useful in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
4-methyl-N-[4-(2-methylpiperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-6-8-17(9-7-15)20(24)22-19-12-10-18(11-13-19)21(25)23-14-4-3-5-16(23)2/h6-13,16H,3-5,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYXUANQJISHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795570 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methyl-N-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4193013.png)
![N-[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4193025.png)
![9-(5-methyl-2-thienyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4193028.png)
![8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4193029.png)

![3-[3-(4-morpholinyl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B4193045.png)
![ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4193080.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4193087.png)
![7-(2-furylmethyl)-3-[3-(4-morpholinyl)propyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B4193090.png)


![4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B4193109.png)
![1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B4193116.png)